molecular formula C7H10N2O2S B11804649 2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid

2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid

Cat. No.: B11804649
M. Wt: 186.23 g/mol
InChI Key: MLPWSVKBQAJPGB-UHFFFAOYSA-N
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Description

2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a methylthio group as a substituent, which can be introduced through a thiolation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methylthio group may also play a role in binding to target molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-methylsulfanyl-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-12-6(7(10)11)5-9-4-2-3-8-9/h2-4,6H,5H2,1H3,(H,10,11)

InChI Key

MLPWSVKBQAJPGB-UHFFFAOYSA-N

Canonical SMILES

CSC(CN1C=CC=N1)C(=O)O

Origin of Product

United States

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